molecular formula C9H8FNS B1437328 1-Fluoro-4-(2-isothiocyanatoethyl)benzene CAS No. 2740-86-5

1-Fluoro-4-(2-isothiocyanatoethyl)benzene

Cat. No. B1437328
CAS RN: 2740-86-5
M. Wt: 181.23 g/mol
InChI Key: ZNXRFHTVDQAAAB-UHFFFAOYSA-N
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Description

1-Fluoro-4-(2-isothiocyanatoethyl)benzene is a fluorinated compound with the molecular formula C9H8FNS and a molecular weight of 181.23 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 1-Fluoro-4-(2-isothiocyanatoethyl)benzene is 1S/C9H8FNS/c10-9-3-1-8(2-4-9)5-6-11-7-12/h1-4H,5-6H2 .


Physical And Chemical Properties Analysis

1-Fluoro-4-(2-isothiocyanatoethyl)benzene is a liquid at room temperature .

Scientific Research Applications

Photophysical Processes in Fluoro(trifluoromethyl)benzenes

Research on the photophysical processes of fluoro(trifluoromethyl)benzenes, which include compounds structurally related to 1-Fluoro-4-(2-isothiocyanatoethyl)benzene, has shown the impact of excitation wavelengths on fluorescence yields. The study by Al-ani (1973) found that the yield of the 1,4 isomer (structurally similar to the subject compound) was lower compared to other isomers, indicating its unique photophysical behavior (Al-ani, 1973).

Fluorescence Spectra and Quenching

Al-ani (1973) also investigated the fluorescence spectra of various fluoro(trifluoromethyl)benzenes. The research demonstrated that the emission from the first excited state of these compounds could be quenched by specific substances, offering insights into their interaction with other chemicals (Al-ani, 1973).

Mesomorphic Properties of Substituted Benzoates

A study by Dabrowski et al. (1995) on the mesomorphic properties of phenyl benzoates with lateral fluoro-substitution, including compounds structurally analogous to 1-Fluoro-4-(2-isothiocyanatoethyl)benzene, revealed the influence of such substitutions on phase transition temperatures. This research is crucial for understanding the material properties of these compounds (Dabrowski et al., 1995).

Amination Reactions under Microwave Irradiation

Tao Xiao-chun (2008) explored the reaction of 4-fluoro-1-acyl-benzene (closely related to the subject compound) with N-substituted ethanolamine under microwave irradiation. This study provides insight into the chemical reactivity and potential applications in synthesis of related compounds (Tao Xiao-chun, 2008).

Mesophase Behavior of Phenylazophenyl Benzoates

Research by Naoum et al. (2012) on the mesophase behavior of di-fluoro substituted phenylazophenyl benzoates, which are structurally related to 1-Fluoro-4-(2-isothiocyanatoethyl)benzene, revealed how the orientation of fluorine atoms affects their mesomorphic properties. This study is significant for understanding the liquid crystalline behavior of similar compounds (Naoum et al., 2012).

Photochemical Electrocyclizations of Fluorobenzenes

Li and Lopez (2022) conducted a study on the photochemical electrocyclizations of fluorobenzenes, including compounds similar to 1-Fluoro-4-(2-isothiocyanatoethyl)benzene. This research provides insights into the chemo- and regioselectivities of these compounds, relevant for understanding their photochemical behavior (Li & Lopez, 2022).

Safety And Hazards

The compound is classified as dangerous with hazard statements including H302, H312, H314, H332, H334 . Precautionary measures include P260, P261, P264, P270, P271, P280, P285, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P304+P341, P305+P351+P338, P310, P312, P330, P342+P311, P363, P405, P501 .

properties

IUPAC Name

1-fluoro-4-(2-isothiocyanatoethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNS/c10-9-3-1-8(2-4-9)5-6-11-7-12/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXRFHTVDQAAAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN=C=S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501257425
Record name Benzene, 1-fluoro-4-(2-isothiocyanatoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-4-(2-isothiocyanatoethyl)benzene

CAS RN

2740-86-5
Record name Benzene, 1-fluoro-4-(2-isothiocyanatoethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2740-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-fluoro-4-(2-isothiocyanatoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-fluoro-4-(2-isothiocyanatoethyl)benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Berglund, MF Dalence-Guzmán, S Skogvall… - Bioorganic & medicinal …, 2008 - Elsevier
Certain derivatives and analogues of capsazepine are potent in vitro inhibitors of bronchoconstriction in human small airways. During an investigation of the dependency of the potency …
Number of citations: 22 www.sciencedirect.com

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